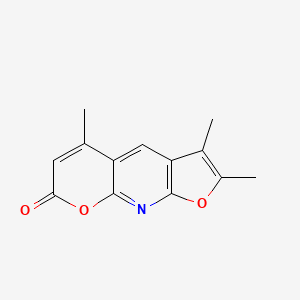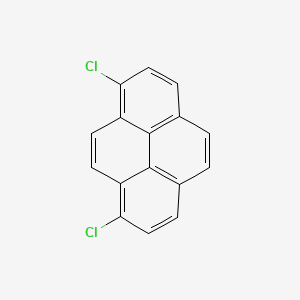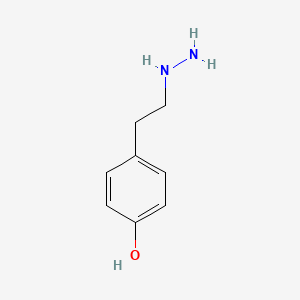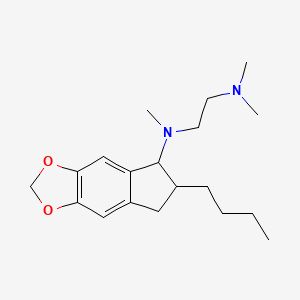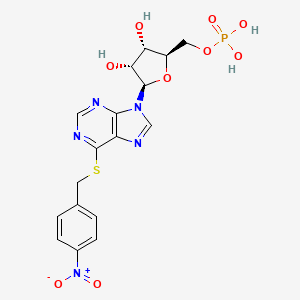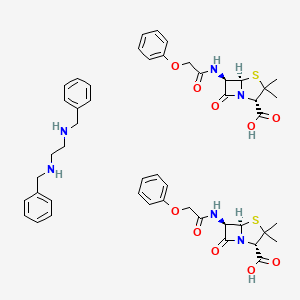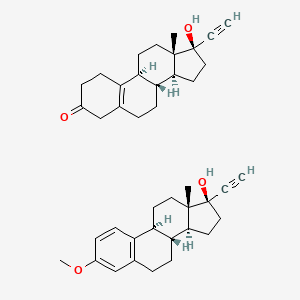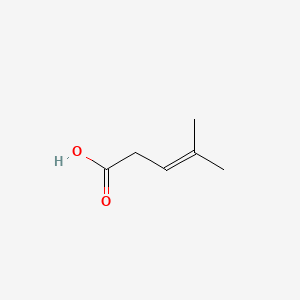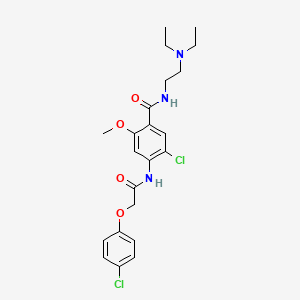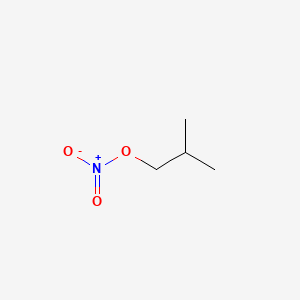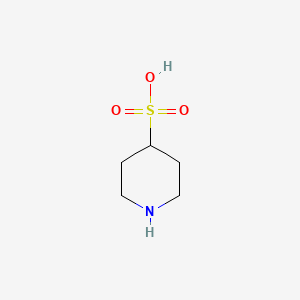
ピペリジン-4-スルホン酸
概要
説明
ピペリジン-4-スルホン酸は、分子式C5H11NO3Sの化学化合物です。これは、1つの窒素原子を含む6員環複素環式化合物であるピペリジンの誘導体です。 ピペリジン-4-スルホン酸は、ガンマ-アミノ酪酸(GABA)受容体アゴニストとしての役割で知られており、神経科学研究における重要な化合物となっています .
製法
合成経路と反応条件
ピペリジン-4-スルホン酸は、さまざまな方法で合成できます。一般的なアプローチの1つは、ピペリジンのスルホン化です。この反応には、通常、三酸化硫黄またはクロロスルホン酸をスルホン化剤として使用することが必要です。 反応は、ピペリジン環の4位へのスルホン酸基の選択的形成を確保するために、制御された条件下で行われます .
工業生産方法
工業的な設定では、ピペリジン-4-スルホン酸の生産には、効率と収率を向上させるための連続フロープロセスが関与する場合があります。 触媒の使用と最適化された反応条件は、合成のスケーラビリティをさらに向上させることができます .
科学的研究の応用
Piperidine-4-sulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s role as a GABA receptor agonist makes it valuable in studying neurotransmission and neurological disorders.
Medicine: Piperidine-4-sulphonic acid is investigated for its potential therapeutic effects in treating conditions related to GABAergic dysfunction.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
ピペリジン-4-スルホン酸は、GABA受容体アゴニストとして作用することにより、その効果を発揮します。これは、GABA受容体に結合し、イオンチャネルを開いて塩化物イオンの流入を可能にするコンホメーション変化を誘発します。 これは、ニューロン膜の過分極を引き起こし、ニューロンの興奮性を低下させて抑制効果を生み出します .
Safety and Hazards
生化学分析
Biochemical Properties
Piperidine-4-sulfonic acid plays a significant role in biochemical reactions, particularly as an agonist for GABA type A receptors. These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. Piperidine-4-sulfonic acid interacts with various subunits of the GABA type A receptor, including the alpha1, alpha2, alpha3, alpha4, alpha5, and alpha6 subunits . The nature of these interactions involves binding to the GABA site on the receptor, leading to the activation of the receptor and subsequent inhibitory effects on neuronal activity .
Cellular Effects
Piperidine-4-sulfonic acid influences various cellular processes by modulating GABA type A receptor activity. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. In HEK293 cells expressing mutant GABA receptor subunits, piperidine-4-sulfonic acid has been shown to induce responses that highlight its role as a partial agonist . The compound’s effects on cell function include alterations in ion channel activity, which can impact neuronal excitability and synaptic transmission .
Molecular Mechanism
At the molecular level, piperidine-4-sulfonic acid exerts its effects by binding to the GABA site on GABA type A receptors. This binding induces conformational changes in the receptor, leading to the opening of the ion channel and allowing chloride ions to flow into the neuron . The influx of chloride ions hyperpolarizes the neuron, reducing its excitability and producing an inhibitory effect. Additionally, piperidine-4-sulfonic acid can modulate receptor gating and increase the efficacy of partial agonists .
Dosage Effects in Animal Models
The effects of piperidine-4-sulfonic acid vary with different dosages in animal models. At lower doses, the compound can enhance inhibitory neurotransmission without causing significant adverse effects . At higher doses, piperidine-4-sulfonic acid may exhibit toxic effects, including disruptions in normal neuronal function and potential neurotoxicity . Threshold effects and dose-response relationships are critical considerations in determining the appropriate dosage for experimental studies.
Metabolic Pathways
Piperidine-4-sulfonic acid is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and bioavailability . Enzymes such as cytochrome P450 monooxygenases play a role in the metabolism of piperidine-4-sulfonic acid, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and potential side effects.
Transport and Distribution
Within cells and tissues, piperidine-4-sulfonic acid is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation can impact its activity and function. Studies have shown that piperidine-4-sulfonic acid can be effectively transported across cell membranes, allowing it to reach its target sites within the central nervous system .
Subcellular Localization
The subcellular localization of piperidine-4-sulfonic acid is essential for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with GABA type A receptors . Targeting signals and post-translational modifications may direct piperidine-4-sulfonic acid to specific compartments or organelles, influencing its efficacy and potential interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
Piperidine-4-sulphonic acid can be synthesized through various methods. One common approach involves the sulfonation of piperidine. This reaction typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid group at the 4-position of the piperidine ring .
Industrial Production Methods
In industrial settings, the production of piperidine-4-sulphonic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
反応の種類
ピペリジン-4-スルホン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてスルホン酸誘導体を形成することができます。
還元: 還元反応は、スルホン酸基を他の官能基に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はスルホン酸誘導体を生成する可能性があり、還元はアミンまたは他の官能基を生成することができます .
科学研究への応用
ピペリジン-4-スルホン酸は、科学研究において幅広い用途があります。
化学: これは、さまざまな有機化合物の合成における構成要素として使用されます。
生物学: この化合物は、GABA受容体アゴニストとしての役割を果たすため、神経伝達と神経障害の研究に役立ちます。
医学: ピペリジン-4-スルホン酸は、GABA作動性機能不全に関連する状態の治療における潜在的な治療効果について調査されています。
類似化合物との比較
類似化合物
ピペリジン: ピペリジン-4-スルホン酸の親化合物で、スルホン酸基がありません。
ピペリジン-4-カルボン酸: 構造は似ていますが、スルホン酸基の代わりにカルボン酸基があります。
ピペリジン-4-ホスホン酸: 4位にホスホン酸基が含まれています.
独自性
ピペリジン-4-スルホン酸は、GABA受容体との特定の相互作用のためにユニークであり、他のピペリジン誘導体とは異なります。 そのスルホン酸基は、さまざまな研究用途において貴重なものとなる独自の化学的特性も付与しています .
特性
IUPAC Name |
piperidine-4-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBJGGRINDTHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70222752 | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72450-62-5 | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072450625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70222752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | piperidine-4-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIDINE-4-SULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M8K8ZJJ5U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of piperidine-4-sulfonic acid binding to GABAA receptors?
A2: As a partial agonist, piperidine-4-sulfonic acid elicits a weaker response compared to the full agonist GABA. Binding leads to conformational changes in the GABAA receptor, resulting in the opening of an intrinsic chloride channel. This chloride influx hyperpolarizes the neuron, decreasing its excitability and resulting in an overall inhibitory effect. [, , , , ]
Q2: Does the efficacy of piperidine-4-sulfonic acid differ depending on the GABAA receptor subtype?
A4: Yes, research has shown that piperidine-4-sulfonic acid demonstrates varying levels of efficacy depending on the specific GABAA receptor subunit composition. For example, its efficacy is significantly reduced at GABAA receptors harboring the α1(L277A) mutation compared to wild-type receptors. [] This highlights the importance of subunit composition in determining the pharmacological profile of GABAA receptor ligands. [, , , , ]
Q3: How does piperidine-4-sulfonic acid affect the activity of other GABAA receptor modulators?
A5: Studies show that piperidine-4-sulfonic acid can influence the activity of other GABAA receptor modulators. For instance, the potentiating effects of the anesthetic isoflurane on GABAA receptors are different when activated by piperidine-4-sulfonic acid compared to activation by the full agonist GABA. [] This underscores the complex interplay between different ligands acting on the GABAA receptor. [, ]
Q4: What is the significance of studying piperidine-4-sulfonic acid in the context of GABAA receptor pharmacology?
A6: Piperidine-4-sulfonic acid serves as a valuable tool for dissecting the complexities of GABAA receptor pharmacology. Its partial agonist profile allows researchers to investigate the subtle differences in ligand efficacy and the role of specific receptor subunits in mediating these effects. This knowledge is crucial for developing novel therapeutics targeting GABAA receptors with greater selectivity and improved safety profiles. [, , , , , , , , ]
Q5: Are there any known antagonists that can block the effects of piperidine-4-sulfonic acid on GABAA receptors?
A7: Yes, competitive antagonists such as bicuculline and SR-95531 can block the effects of piperidine-4-sulfonic acid by competing for the same binding site on the GABAA receptor. [, ] These antagonists are valuable tools for confirming the involvement of GABAA receptors in specific physiological processes.
Q6: What structural features of piperidine-4-sulfonic acid are important for its interaction with GABAA receptors?
A8: While a detailed structure-activity relationship study specifically for piperidine-4-sulfonic acid is not provided in the provided papers, research suggests that the presence of a negatively charged sulfonic acid group, mimicking the carboxylate group of GABA, is crucial for binding to the receptor. [, ] The spatial arrangement of this group and the piperidine ring likely contribute to its partial agonist profile.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


